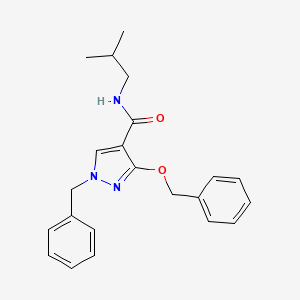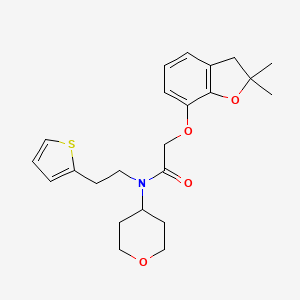![molecular formula C15H13BrN4O B2456436 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile CAS No. 2380071-33-8](/img/structure/B2456436.png)
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a nitrile group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural features, which allow for various chemical modifications.
准备方法
The synthesis of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The key steps include:
Formation of Bromopyridine Intermediate: This can be achieved through bromination of pyridine derivatives under controlled conditions.
Synthesis of Pyrrolidine Intermediate: Pyrrolidine derivatives can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reaction: The bromopyridine and pyrrolidine intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final compound.
化学反应分析
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its potential biological activities.
Chemical Biology: The compound can be used to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can interact with active sites, while the pyrrolidine ring can enhance binding affinity through steric and electronic effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar compounds include other pyrrolidine and bromopyridine derivatives, such as:
- 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine
- 3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile
These compounds share structural similarities but may differ in their biological activities and chemical properties. The unique combination of functional groups in 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile makes it distinct and potentially more versatile in various applications.
属性
IUPAC Name |
6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-13-9-18-6-4-14(13)21-12-5-7-20(10-12)15-3-1-2-11(8-17)19-15/h1-4,6,9,12H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIYSLNNAASFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2456353.png)

![Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate](/img/structure/B2456357.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2456358.png)
![N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-6-methoxypyridin-3-amine](/img/structure/B2456359.png)
![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)
![6-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2456363.png)
![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B2456365.png)
![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2456366.png)
![4-Imino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2456368.png)

![Tert-butyl N-[2-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2456372.png)


